molecular formula C5H7ClN2O2S B13065387 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride CAS No. 1196146-43-6

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride

Cat. No.: B13065387
CAS No.: 1196146-43-6
M. Wt: 194.64 g/mol
InChI Key: JCRIKDUKXMMPIU-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring linked to an ethane-sulfonyl chloride backbone. The pyrazole moiety (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 1-position distinguishes this compound from other sulfonyl chlorides. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate groups into target molecules.

Properties

CAS No.

1196146-43-6

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.64 g/mol

IUPAC Name

2-pyrazol-1-ylethanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2

InChI Key

JCRIKDUKXMMPIU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(1H-Pyrazol-1-yl)ethanol+SOCl22-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride+HCl+SO2\text{2-(1H-Pyrazol-1-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(1H-Pyrazol-1-yl)ethanol+SOCl2​→2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride serves as a critical building block in the synthesis of more complex molecules. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. This property enables the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its unique structure. Research indicates that derivatives of this compound may exhibit biological activities such as enzyme inhibition and antimicrobial properties.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of sulfonyl chlorides against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Biological Activity Mechanism Reference
Antimicrobial ActivityInhibition of Gram-positive bacteria

Material Science

In material science, this compound is utilized in synthesizing advanced materials and polymers. Its ability to form strong covalent bonds with various substrates makes it valuable in creating functional materials with tailored properties.

Enzyme Interaction Studies

Research has shown that sulfonyl chlorides can inhibit specific enzymes by modifying active site residues. For example, a study highlighted that this compound inhibited carbonic anhydrase activity in a dose-dependent manner, indicating its potential therapeutic applications.

Toxicological Considerations

While the compound exhibits promising biological activities, toxicity assessments are crucial. Studies indicate that high concentrations of sulfonyl chlorides can lead to cellular toxicity, necessitating careful evaluation before clinical applications.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substituents

Pyrazole-containing sulfonyl chlorides vary in substitution patterns, significantly influencing their reactivity and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride C₅H₇ClN₂O₂S 194.64 1933670-47-3 Pyrazole at the 4-position; similar backbone but differing regiochemistry
1-Ethyl-1H-pyrazole-3-sulfonyl chloride C₅H₇ClN₂O₂S 194.64 1354706-44-7 Ethyl group on pyrazole N1; alters steric and electronic properties
1-Ethyl-1H-pyrazole-4-sulfonyl chloride C₅H₇ClN₂O₂S 194.64 957514-21-5 Ethyl group on pyrazole N1 with sulfonyl at 4-position

Key Observations :

  • Regiochemistry : The position of the sulfonyl chloride group on the pyrazole ring (e.g., 1- vs. 4-position) affects electronic distribution and nucleophilic reactivity. For instance, pyrazole-1-substituted derivatives may exhibit enhanced stability due to conjugation with the aromatic ring .

Ethane-Sulfonyl Chlorides with Aromatic/Non-Aromatic Substituents

Compounds with diverse substituents on the ethane backbone highlight the versatility of sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride C₈H₈ClNO₄S 233.67 1253739-20-6 Nitro group enhances electrophilicity; used in nitroaromatic syntheses
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.66 1215974-61-0 Ether linkage improves solubility; employed in sulfonamide drug synthesis
2-(2-Chlorophenyl)ethane-1-sulfonyl chloride C₈H₈Cl₂O₂S 239.12 728919-57-1 Chlorophenyl group confers lipophilicity; used in agrochemical intermediates

Key Observations :

  • Electron-Withdrawing Groups : Nitro or chlorophenyl substituents (e.g., 2-(3-nitrophenyl)ethane-1-sulfonyl chloride) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols .
  • Ether Linkages : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit enhanced solubility in polar aprotic solvents, facilitating their use in pharmaceutical synthesis .

Macrocyclic and Fluorinated Sulfonyl Chlorides

Fluorinated and macrocyclic derivatives demonstrate specialized applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride C₄H₄ClF₄NO₂S Not reported 1934807-93-8 Fluorine atoms enhance metabolic stability; relevant in PET tracer synthesis
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Cyclic structure restricts conformational flexibility; used in polymer chemistry

Key Observations :

  • Fluorination : Fluorinated sulfonyl chlorides are prized for their stability and bioavailability, making them valuable in radiopharmaceuticals and agrochemicals .
  • Constrained Geometries : Cyclic or macrocyclic derivatives (e.g., difluorocyclopentane-sulfonyl chloride) are less conformationally flexible, which can optimize binding to biological targets .

Biological Activity

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its pyrazole ring, which is known to exhibit various biological activities. This compound's structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an ethane chain, along with a pyrazole moiety. Its molecular formula is C₅H₈ClN₃O₂S, and it typically appears as a colorless to light yellow liquid that is sensitive to moisture, necessitating careful handling under inert conditions.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring, including derivatives of this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives demonstrated strong inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Compound NameAntimicrobial Activity (mm)Remarks
This compoundStrong inhibition (29 mm)Effective against E. coli
2-(5-Amino-1H-pyrazol-4-yl)ethane-1-sulfonamideModerate inhibition (18 mm)Less effective than the above
2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chlorideWeak inhibitionLimited data available

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Some studies report IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, potentially altering their function .

Study 1: Synthesis and Antimicrobial Evaluation

In one study, derivatives of this compound were synthesized and screened for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against gram-positive and gram-negative bacteria, suggesting that modifications to the pyrazole structure can significantly influence biological efficacy .

Study 2: In Silico Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Q & A

Q. What are the standard protocols for synthesizing 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves reacting pyrazole derivatives with sulfonating agents. For example, analogous sulfonyl chlorides are synthesized via chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride under controlled conditions . Key parameters include:

  • Temperature: Maintain 0–5°C during reagent addition to prevent side reactions.
  • Stoichiometry: Use a 1:1.2 molar ratio of pyrazole derivative to chlorosulfonic acid.
  • Work-up: Quench with ice-water to isolate the product.
    Optimization Tips:
  • Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
  • Purify via recrystallization (ethanol/water) to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Pyrazole protons appear as distinct singlets (δ 7.8–8.2 ppm). Sulfonyl groups deshield adjacent protons (δ 3.5–4.5 ppm).
    • ¹³C NMR: Sulfonyl carbon resonates at δ 45–50 ppm .
  • X-ray Crystallography:
    • Use SHELX programs for structure refinement. SHELXL is ideal for resolving sulfonyl group geometry and hydrogen bonding .
  • Mass Spectrometry:
    • ESI-MS in negative ion mode detects [M-Cl]⁻ peaks.

Q. What safety precautions are critical when handling this sulfonyl chloride in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, chemical-resistant apron, and safety goggles (EN 166 or NIOSH standards) .
  • Ventilation: Use fume hoods to avoid inhaling aerosols (P95 respirators if exposure is unavoidable) .
  • First Aid:
    • Skin contact: Wash with soap/water for 15 minutes.
    • Eye exposure: Irrigate with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations:
    • Model the sulfonyl chloride’s LUMO (lowest unoccupied molecular orbital) to identify electrophilic sites. Pyrazole’s electron-withdrawing effect increases sulfonyl reactivity .
  • Transition State Analysis:
    • Use Gaussian or ORCA to simulate reaction pathways with nucleophiles (e.g., amines). Compare activation energies to predict regioselectivity.

Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Multi-Technique Validation:
    • Cross-validate NMR assignments with HSQC/HMBC experiments.
    • Use X-ray crystallography (SHELXL) to confirm bond lengths/angles if crystal forms are obtainable .
  • Dynamic Effects:
    • Variable-temperature NMR can detect conformational changes (e.g., rotational barriers in sulfonyl groups).

Q. How does the electronic structure of the pyrazole ring influence the sulfonyl chloride’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects:
    • Electron-donating groups on pyrazole (e.g., methyl) decrease sulfonyl chloride reactivity by destabilizing the transition state.
    • Hammett plots can quantify substituent effects (σ values correlate with reaction rates) .
  • Mechanistic Studies:
    • Track reaction kinetics (UV-Vis or IR) under varying pH and solvent polarities to isolate electronic vs. steric contributions.

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